molecular formula C10H10ClNO2 B092876 4'-(Chloroacetyl)acetanilide CAS No. 140-49-8

4'-(Chloroacetyl)acetanilide

Cat. No. B092876
CAS RN: 140-49-8
M. Wt: 211.64 g/mol
InChI Key: VMMDOCYDNRLESP-UHFFFAOYSA-N
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Patent
US06365605B1

Procedure details

23.5 mmol of chloroacetyl chloride and, in portions, 18.1 mmol of acetanilide, are added slowly, under an argon atmosphere, to 108 mmol of aluminium chloride in 90 ml of 1,2-dichloroethane. The reaction mixture is heated at 60° C. for 2 hours and then cooled with an ice bath. After slow hydrolysis using ice, and filtration, the precipitate obtained is washed with ethyl ether and dried. The expected product so obtained is used in the following without being purified.
Quantity
23.5 mmol
Type
reactant
Reaction Step One
Quantity
18.1 mmol
Type
reactant
Reaction Step One
Quantity
108 mmol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[CH3:7].[Cl-].[Al+3].[Cl-].[Cl-]>ClCCCl>[Cl:1][CH2:2][C:3]([C:13]1[CH:14]=[CH:15][C:10]([NH:9][C:6](=[O:8])[CH3:7])=[CH:11][CH:12]=1)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
23.5 mmol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
18.1 mmol
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC=C1
Name
Quantity
108 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
CUSTOM
Type
CUSTOM
Details
After slow hydrolysis
FILTRATION
Type
FILTRATION
Details
ice, and filtration
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
WASH
Type
WASH
Details
is washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=CC=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.